molecular formula C13H17ClN2O2 B6279165 N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide CAS No. 2248268-55-3

N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide

Cat. No. B6279165
CAS RN: 2248268-55-3
M. Wt: 268.7
InChI Key:
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Description

N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide, also referred to as N-CAMB, is an organic compound that has been found to have a variety of applications in scientific research. N-CAMB is a derivative of butanamide and consists of a secondary amide group attached to the butanamide backbone. This compound has been found to have a range of properties, including anti-inflammatory, anti-bacterial, and anti-fungal activities. Additionally, N-CAMB has been found to possess a strong affinity for metal ions, making it a useful tool in the field of biochemistry.

Mechanism of Action

N-CAMB has been found to have a variety of mechanisms of action. Its anti-inflammatory, anti-bacterial, and anti-fungal activities are believed to be due to its ability to inhibit the enzyme cyclooxygenase-2 (COX-2). Additionally, its affinity for metal ions is believed to be due to its ability to form a coordination complex with the metal ion. This coordination complex is believed to be responsible for the catalytic activity of the compound.
Biochemical and Physiological Effects
N-CAMB has been found to have a variety of biochemical and physiological effects. Its anti-inflammatory, anti-bacterial, and anti-fungal activities make it a useful tool in the treatment of a variety of conditions. Additionally, its affinity for metal ions makes it a useful tool in biochemistry, as it can be used to study the structures of metal-catalyzed products.

Advantages and Limitations for Lab Experiments

N-CAMB has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a useful tool in the field of medicinal chemistry. Additionally, its strong affinity for metal ions makes it a useful tool in biochemistry. However, N-CAMB has a limited shelf life and is unstable in the presence of light and oxygen. Additionally, it is toxic in high concentrations and should be handled with caution.

Future Directions

The potential applications of N-CAMB are numerous and varied. One potential future direction is the study of its anti-inflammatory, anti-bacterial, and anti-fungal activities in more detail. Additionally, its affinity for metal ions could be studied further, as this could lead to the development of new catalysts for chemical reactions. Finally, its ability to form coordination complexes could be studied further, as this could lead to the development of new drugs or treatments.

Synthesis Methods

N-CAMB can be synthesized through a variety of methods. One common method is to react 2-chloroacetamide with 4-methylphenylbutanamide in an organic solvent. This reaction is typically carried out at a temperature of around 80°C and is complete within a few hours. The product of this reaction is N-CAMB, which can be isolated and purified by recrystallization.

Scientific Research Applications

N-CAMB has been found to have a range of applications in scientific research. Its anti-inflammatory, anti-bacterial, and anti-fungal activities make it a valuable tool in the field of medicinal chemistry. Additionally, its strong affinity for metal ions makes it a useful tool in biochemistry. In particular, N-CAMB has been found to be useful in the study of metal-catalyzed reactions and has been used to study the structures of metal-catalyzed products.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide involves the reaction of 4-[(2-chloroacetamido)methyl]aniline with butyryl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "4-[(2-chloroacetamido)methyl]aniline", "Butyryl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Add 4-[(2-chloroacetamido)methyl]aniline to a reaction flask", "Add a base (e.g. triethylamine) to the reaction flask to act as a catalyst", "Add butyryl chloride dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. ethyl acetate)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization or column chromatography" ] }

CAS RN

2248268-55-3

Product Name

N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.7

Purity

95

Origin of Product

United States

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